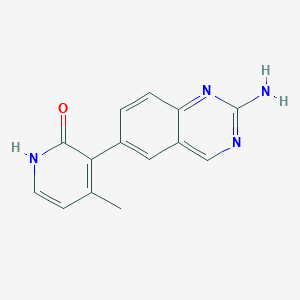
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which is further substituted with a methoxy group (-OCH3) and an ethoxycarbonyl group (-COOCH2CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-2-methoxyphenoxyacetate typically involves the nitration of 2-methoxyphenol followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The resulting 4-nitro-2-methoxyphenol is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-nitro-2-methoxyphenoxyacetate.
Industrial Production Methods
On an industrial scale, the production of ethyl 4-nitro-2-methoxyphenoxyacetate may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, ethyl chloroacetate.
Major Products Formed
Reduction: 4-amino-2-methoxyphenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-nitro-2-methoxyphenoxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and ethoxycarbonyl groups can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can be compared with other similar compounds, such as:
Methyl 4-nitro-2-methoxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-nitro-2-hydroxyphenoxyacetate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their functional groups.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H13NO6 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
ethyl 2-(2-methoxy-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-9-5-4-8(12(14)15)6-10(9)16-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
HRVINGUSVYRDRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8700869.png)



